5-Formyl-6-hydrofolic acid

描述

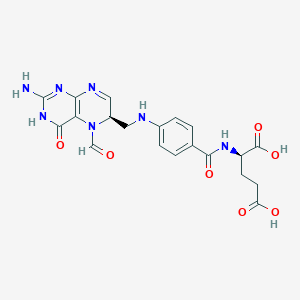

Structure

3D Structure

属性

分子式 |

C20H21N7O7 |

|---|---|

分子量 |

471.4 g/mol |

IUPAC 名称 |

(2R)-2-[[4-[[(6R)-2-amino-5-formyl-4-oxo-3,6-dihydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H21N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,8-9,12-13,22H,5-7H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,25,26,32)/t12-,13-/m1/s1 |

InChI 键 |

CJLRPFSRJZBYFE-CHWSQXEVSA-N |

手性 SMILES |

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)NC[C@@H]2C=NC3=C(N2C=O)C(=O)NC(=N3)N |

规范 SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2C=NC3=C(N2C=O)C(=O)NC(=N3)N |

产品来源 |

United States |

Stereochemical Aspects of 5 Formyl 6 Hydrofolic Acid

The reduction of folic acid to its biologically active tetrahydrofolate forms introduces a chiral center at the C-6 position of the pteridine (B1203161) nucleus. google.comgoogle.com This chirality gives rise to two diastereoisomers, designated as (6S) and (6R). While naturally occurring tetrahydrofolates exist exclusively as the (6S)-isomer, chemical synthesis typically produces a racemic mixture of both (6R) and (6S) forms. google.comgoogle.com This stereochemical difference is fundamental to the biological utility of 5-formyl-6-hydrofolic acid, also known as folinic acid or leucovorin. ymdb.cachemspider.com

Significance of the C 6 Chiral Center in Folate Derivatives

The spatial orientation of substituents around the C-6 chiral center dictates the biological activity of folate derivatives. google.comgoogle.com Enzymes involved in folate metabolism are highly stereospecific, preferentially recognizing and processing the natural (6S)-isomer. google.comnih.gov The unnatural (6R)-isomer, while absorbed in the human gastrointestinal tract, generally exhibits a low order of biological activity and may even inhibit certain enzymatic processes. google.com

The reduction of folic acid can be achieved chemically, resulting in a racemic mixture of (6R,S)-diastereomers, or enzymatically using dihydrofolate reductase (DHFR), which stereoselectively produces the (6S)-isomer. google.comgoogle.com This highlights the critical role of the C-6 configuration in the biological function of reduced folates.

Biological Activity and Stereoselectivity of 6r and 6s Diastereoisomers

The biological activity of 5-formyl-6-hydrofolic acid is primarily attributed to the (6S)-diastereoisomer. This isomer is the biologically active form that participates in one-carbon transfer reactions essential for the synthesis of nucleotides and certain amino acids. nih.govresearchgate.net

In contrast, the (6R)-isomer was historically considered biologically inert. researchgate.net However, more recent research indicates that the unnatural (6R)-isomer can be metabolized to the natural (6S)-5-methyltetrahydrofolate, suggesting it is more bioactive than previously thought. nih.gov Studies in folate-depleted rats have shown that the biological activity of racemic 5-formyltetrahydrofolate is approximately half that of folic acid, implying that the (6R)-isomer does not significantly contribute to growth at the levels tested. researchgate.net

The differential activity of the diastereoisomers is a key consideration in clinical applications where the racemic mixture, [6RS]-5-formyltetrahydrofolate, is often used. nih.gov

Research Methodologies for Diastereoisomer Separation and Characterization

The separation and characterization of the (6R) and (6S) diastereoisomers of 5-formyl-6-hydrofolic acid are crucial for studying their individual biological effects and for the preparation of pure, biologically active forms. Several methods have been developed for this purpose.

One approach involves the derivatization of the N-5 position of tetrahydrofolic acid with chiral auxiliary reagents, such as chloroformates of cyclic terpene alcohols, followed by fractional crystallization or extraction to separate the diastereomers. rsc.org The separated derivatives can then be converted to the desired 5-formyltetrahydrofolate isomers. rsc.org

Chromatographic techniques are also widely employed. High-performance liquid chromatography (HPLC) with a reverse-phase column can be used to separate and analyze the diastereoisomers. epo.org For instance, under specific preparative conditions, 5,6R,7,8-tetrahydrofolic acid and 5-formyl-5,6S,7,8-tetrahydrofolic acid can be effectively separated. epo.org The stability of the separated isomers is a concern, and they are often converted to more stable forms, such as the calcium salt for the (6S)-isomer. epo.org

Another method utilizes enzymatic reactions. The enzyme formyltetrahydrofolate synthetase (FTHFS) selectively adds a formyl group to the (6S)-diastereoisomer in a racemic mixture of tetrahydrofolic acid, facilitating the separation. epo.org

The table below summarizes some of the methodologies used for the separation of these diastereoisomers.

| Methodology | Principle | Key Reagents/Conditions | Outcome |

| Fractional Crystallization | Derivatization with a chiral auxiliary to form diastereomeric salts with different solubilities. | Chloroformates of chiral alcohols (e.g., (-)-menthol) | Separation of (6R)- and (6S)-diastereomers of tetrahydrofolate. rsc.org |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the diastereoisomers between a stationary and mobile phase. | Reverse-phase column (e.g., C18), gradient of aqueous formic acid and methanol. | Analytical and preparative separation of (6R)- and (6S)-isomers. epo.org |

| Enzymatic Method | Stereospecific formylation of the (6S)-isomer. | Formyltetrahydrofolate synthetase (FTHFS) | Selective conversion of (6S)-tetrahydrofolic acid to (6S)-5-formyltetrahydrofolic acid. epo.org |

Metabolic Interconversion and Biological Processing of Racemic Mixtures

When a racemic mixture of 5-formyl-6-hydrofolic acid is administered, the two diastereoisomers undergo different metabolic fates. While the (6S)-isomer is readily utilized in folate-dependent pathways, the metabolism of the (6R)-isomer is more complex.

Research has shown that orally administered pure (6R)-5-formyltetrahydrofolate can be metabolized to the natural (6S)-5-methyltetrahydrofolate in humans. nih.gov This suggests a metabolic pathway that converts the "unnatural" isomer into a biologically active form. One proposed mechanism involves the chemical conversion of 5-formyltetrahydrofolate to 10-formyltetrahydrofolate, followed by oxidation to 10-formyldihydrofolate. nih.gov This intermediate can then be enzymatically converted to dihydrofolate, which subsequently enters the main folate metabolic pathway to produce (6S)-5-methyltetrahydrofolate. nih.gov

This metabolic interconversion implies that racemic mixtures of 5-formyltetrahydrofolate are more bioactive than would be predicted if only the (6S)-isomer were active. nih.gov Analyses of human studies have indicated that oral doses of racemic formyltetrahydrofolates are 20-84% more bioactive than expected. nih.gov

Advanced Analytical Methodologies for 5 Formyl 6 Hydrofolic Acid Research

Challenges in Quantitative Analysis of Labile Folate Species (e.g., Instability, Low Abundance)

The quantitative analysis of labile folate species, including 5-formyl-6-hydrofolic acid, is fraught with challenges. These compounds are highly susceptible to degradation and interconversion, influenced by factors such as pH, temperature, light, and oxygen. tandfonline.comnih.gov For instance, this compound can interconvert to 5,10-methenyltetrahydrofolate, particularly under acidic conditions, which can lead to inaccurate quantification if not properly controlled during sample preparation and analysis. researchgate.nethelsinki.fi

Furthermore, the endogenous concentrations of these folate vitamers in biological matrices are often very low, requiring highly sensitive analytical methods for their detection. tandfonline.comnih.gov The presence of a polyglutamyl tail of varying lengths attached to the folate molecule adds another layer of complexity to the analysis. helsinki.fi Traditional methods like microbiological assays, while sensitive, lack the specificity to distinguish between different folate forms. tandfonline.comacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Folate Vitamer Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of folate vitamers due to its high sensitivity and specificity. nih.gov This technique allows for the simultaneous quantification of multiple folate species in a single run.

Application of Stable Isotope-Labeling Strategies for Quantification

Stable isotope-labeled internal standards are crucial for accurate quantification in LC-MS/MS analysis. These standards, which have a similar chemical structure to the analyte but a different mass, are added to the sample at the beginning of the preparation process. They help to correct for any loss of the analyte during sample preparation and for matrix effects that can suppress or enhance the analyte signal in the mass spectrometer. helsinki.fi For instance, the use of ¹³C₅-labeled 5-methyltetrahydrofolate has been reported as an internal standard in methods analyzing multiple folate metabolites, including this compound. helsinki.fi The development of ¹⁴C-labeled folates, detectable by Accelerator Mass Spectrometry (AMS), offers even greater sensitivity for metabolic studies at physiological doses. batstate-u.edu.ph

Optimization of Chromatographic Conditions for Resolution of Folate Isomers

The separation of different folate isomers is critical for their accurate quantification. This is typically achieved by optimizing the chromatographic conditions, including the choice of the stationary phase (column), mobile phase composition, and gradient elution. Reversed-phase chromatography with a C18 column is commonly used for folate analysis. acs.orgacs.org The pH of the mobile phase is a critical parameter, as it affects the retention and stability of the folate vitamers. researchgate.net For example, using a mobile phase with a pH above 3 can help to minimize the interconversion of this compound. researchgate.net

Detection and Quantification of this compound in Complex Biological Matrices

LC-MS/MS allows for the sensitive and selective detection of this compound in a variety of complex biological matrices, including plasma, serum, whole blood, and tissues. helsinki.finih.gov The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry enhances the specificity of detection by monitoring a specific precursor-to-product ion transition for each analyte. acs.org Studies have successfully quantified this compound in human plasma, serum, and whole blood, with measured values falling within the normal concentration range for healthy individuals. nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

While LC-MS/MS is the preferred method, High-Performance Liquid Chromatography (HPLC) coupled with other detectors can also be used for folate analysis. However, these methods may have limitations in terms of sensitivity and specificity compared to mass spectrometry. A study investigating the stability of this compound utilized HPLC to demonstrate its interconversion to 5,10-methenyltetrahydrofolate under acidic conditions. researchgate.net

Sample Preparation Techniques to Minimize Degradation and Interconversion During Analysis

Proper sample preparation is paramount to prevent the degradation and interconversion of labile folates. tandfonline.com This involves several critical steps:

Control of pH: Maintaining a pH close to neutral (between 5 and 10) is crucial to prevent the acid-catalyzed interconversion of folate species. tandfonline.comresearchgate.net

Use of Antioxidants: The addition of antioxidants, such as ascorbic acid and 2-mercaptoethanol, is essential to protect folates from oxidation. researchgate.net

Enzymatic Deconjugation: To analyze total folate content, the polyglutamate tail must be cleaved by a conjugase enzyme to convert all forms to their monoglutamate counterparts. However, this step requires careful optimization of incubation time and temperature to avoid degradation of labile forms. researchgate.net

Solid-Phase Extraction (SPE): SPE is often used to clean up and concentrate folates from biological samples before LC-MS/MS analysis. helsinki.fi

A summary of key considerations in sample preparation is presented in the table below:

| Parameter | Recommendation | Rationale |

| pH | Maintain near neutral pH (5-10) | Prevents acid-catalyzed interconversion of folate species. tandfonline.comresearchgate.net |

| Antioxidants | Use of ascorbic acid and/or 2-mercaptoethanol | Protects labile folates from oxidative degradation. researchgate.net |

| Temperature | Keep samples on ice or at low temperatures | Minimizes degradation and interconversion rates. tandfonline.com |

| Light | Protect samples from light | Folates are light-sensitive and can degrade upon exposure. tandfonline.com |

| Deconjugation | Optimized incubation time and temperature | Ensures complete cleavage of polyglutamates without degrading labile folates. researchgate.net |

Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Nuclear Magnetic Resonance) in Compound Characterization and Purity Assessment

Spectroscopic techniques are foundational in the chemical analysis of this compound, providing indispensable tools for both the confirmation of its molecular structure and the evaluation of its purity. tutorchase.com These methods rely on the interaction of the molecule with electromagnetic radiation, where the absorption or emission of energy provides a unique spectral fingerprint. tutorchase.com By analyzing this fingerprint, researchers can gain detailed information about the compound's electronic structure, functional groups, and the specific arrangement of atoms within the molecule. Furthermore, the quantitative nature of spectroscopy allows for the detection and measurement of impurities, which is critical for ensuring the quality and reliability of research findings. tutorchase.com

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the characterization of this compound. This method measures the absorption of UV or visible light by the molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The pteridine (B1203161) ring and the p-aminobenzoyl moiety within the structure of this compound act as chromophores, which are responsible for its characteristic UV absorption.

Research and product specifications have identified distinct absorption maxima (λmax) for this compound. For instance, the calcium salt of DL-Folinic acid is reported to have absorption peaks at approximately 220 nm and 287 nm. caymanchem.com Other studies involving the detection of 5-formyl-tetrahydrofolate utilize a wavelength of around 290 nm. researchgate.net The intensity of the absorption at these wavelengths is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert law.

In purity assessment, UV-Vis spectroscopy is a valuable tool for monitoring chemical reactions and detecting impurities. For example, during the synthesis or degradation of this compound, changes in the UV spectrum can signify the formation of other compounds. The conversion of this compound to 5,10-methenyltetrahydrofolate under acidic conditions can be monitored spectroscopically, as the two compounds possess different absorption profiles. researchgate.netrsc.org The disappearance of an absorbance peak at 285 nm and the appearance of a new one at 360 nm has been used to follow such conversions. rsc.org Any deviation from the standard spectrum of a pure sample, such as the appearance of unexpected peaks or shifts in λmax, can indicate the presence of impurities or degradation products. tutorchase.comous-research.no

Table 1: UV-Vis Absorption Data for this compound and Related Compounds

| Compound/Form | λmax (nm) | Notes | Source(s) |

| DL-Folinic Acid (calcium salt) | 220, 287 | Product specification data. | caymanchem.com |

| This compound | ~285-290 | Wavelength used for detection and monitoring in various studies. | researchgate.netrsc.org |

| 5-methyltetrahydrofolate | 290 | Data for a structurally related folate derivative. | ous-research.no |

| 5,10-methenyltetrahydrofolic acid | 360 | A related compound formed from this compound. | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for the unambiguous structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

A critical application of NMR in this compound research is the determination of diastereoisomeric purity. The carbon atom at the 6-position of the pteridine ring is a chiral center, leading to two possible diastereoisomers: (6R)- and (6S)-5-Formyl-6-hydrofolic acid. These isomers can have different biological activities. While techniques like HPLC can be used, NMR spectroscopy is considered a highly reliable and robust method for quantifying the ratio of these diastereoisomers. rsc.org

One effective strategy involves the chemical derivatization of the this compound mixture with a chiral reagent, such as (-)-menthyl chloroformate. This converts the diastereomers into new compounds that exhibit distinct and well-resolved signals in the ¹H NMR spectrum, allowing for their accurate integration and quantification. Research has demonstrated that this derivatization followed by NMR analysis is the most robust method for determining the diastereoisomeric purity of 5-formyltetrahydrofolate preparations. rsc.org This approach has been successfully used to assess the purity of the natural (6S)-isomer and the non-natural (6R)-isomer. rsc.org

Table 2: Research Findings on Purity Assessment by NMR

| Analytical Method | Research Focus | Key Finding | Source |

| ¹H NMR Spectroscopy (following derivatization with (-)-menthyl chloroformate) | Determination of diastereoisomeric purity | Described as the "most robust method" for distinguishing and quantifying the (6R)- and (6S)-diastereoisomers. | rsc.org |

| ¹³C NMR Spectroscopy | Compound Characterization | Used for the structural characterization of folinic acid. | nih.gov |

Applications in Molecular and Cellular Research

Utilization as a Biochemical Probe and Reagent in in vitro Studies

In the realm of biochemistry, 5-Formyl-6-hydrofolic acid is frequently employed as a substrate and reagent in in vitro enzyme assays. Its stable nature, compared to other reduced folates, makes it a reliable compound for studying the kinetics and mechanisms of various enzymes within the folate pathway. sci-hub.se

One of the key applications is in assays for enzymes such as 5-formyltetrahydrofolate cyclo-ligase, which converts 5-formyl-THF to 5,10-methenyl-THF, a critical step in one-carbon metabolism. frontiersin.org By providing a known concentration of this compound as the substrate, researchers can measure the activity of this enzyme under different conditions, identify inhibitors, and characterize its kinetic parameters.

Furthermore, it has been utilized in studies of methionyl-tRNA formyltransferase (Fmt), an enzyme crucial for the initiation of protein synthesis in bacteria and eukaryotic organelles. While 10-formyl-THF is the primary substrate, studies have shown that Fmt can also utilize other formylated folates, and 5-formyl-THF is often used as a reference compound or a precursor for the in situ generation of other folate derivatives in these assays. nih.gov

The use of this compound in such in vitro systems allows for the detailed examination of enzymatic functions, providing fundamental insights into the metabolic pathways they govern.

Investigation of Metabolic Dysregulation in Cell-Based and Organismal Models

The dysregulation of folate metabolism is a hallmark of various diseases, most notably cancer. Cancer cells exhibit an increased demand for nucleotides and other products of one-carbon metabolism to sustain their rapid proliferation. sigmaaldrich.com this compound is instrumental in studying these altered metabolic states in cell-based and organismal models.

In cancer research, it is widely known for its use in "leucovorin rescue," a strategy employed alongside antifolate chemotherapeutics like methotrexate. nih.gov While this has clinical applications, in a research context, it allows scientists to probe the specific effects of folate pathway inhibition and the subsequent rescue of cellular metabolism. By selectively restoring the folate pool with this compound, researchers can dissect the downstream consequences of targeting enzymes like dihydrofolate reductase (DHFR).

Moreover, in studies investigating the "Hoffman Effect," the methionine dependency of some cancer cells, this compound is relevant as its metabolism is intricately linked to the methionine cycle. frontiersin.org By manipulating the folate status of cells with compounds like this compound, researchers can explore the vulnerabilities of cancer cells that have a dysregulated methionine metabolism.

Genetic Manipulation and Pathway Engineering Studies (e.g., CRISPR Knockout, Gene Overexpression)

The advent of powerful genetic engineering tools like CRISPR-Cas9 has revolutionized the study of metabolic pathways. This compound plays a significant role in studies involving the genetic manipulation of enzymes in the folate pathway.

Researchers have used CRISPR-Cas9 to knock out genes encoding key enzymes such as SHMT2 (mitochondrial serine hydroxymethyltransferase), MTHFD1L (mitochondrial monofunctional C1-synthase), and the mitochondrial folate transporter SLC25A32. nih.gov In these genetically engineered cell lines, the addition of this compound can be used to investigate the functional consequences of these knockouts. For instance, it can help determine if bypassing a specific enzymatic step with an exogenous folate source can rescue a lethal phenotype, thereby confirming the essentiality of the gene in a particular context.

These genetic manipulation studies, in concert with the use of metabolic probes like this compound, provide a powerful approach to map the intricacies of folate metabolism and its role in health and disease.

Computational and In Silico Modeling of this compound Interactions

Computational methods have become indispensable in modern drug discovery and molecular biology. In silico modeling of this compound and its interactions with target enzymes provides valuable insights at an atomic level, guiding further experimental work.

Molecular dynamics (MD) simulations are used to study the dynamic behavior of enzyme-ligand complexes over time. Researchers have performed MD simulations to understand the interaction of this compound with enzymes like serine hydroxymethyltransferase (SHMT). frontiersin.orgnih.gov These simulations can reveal conformational changes in the enzyme's active site upon ligand binding, the stability of the enzyme-ligand complex, and the network of interactions (such as hydrogen bonds and van der Waals forces) that hold the ligand in place.

For instance, MD simulations have been used to compare the dynamic behavior of the active sites of human SHMT and Plasmodium falciparum SHMT when complexed with this compound. nih.gov Such studies are crucial for identifying subtle differences between host and pathogen enzymes, which can be exploited for the design of selective inhibitors. The simulations can predict how modifications to the this compound structure might alter its binding and selectivity. nih.govfrontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. Docking studies involving this compound are used to analyze its binding mode within the active site of various enzymes. frontiersin.org

These studies can identify the key amino acid residues involved in the interaction and predict the binding affinity. For example, docking this compound into the active site of a target enzyme can provide a structural hypothesis for its mechanism of action or inhibition. This information is invaluable for structure-based drug design, where new molecules are designed to fit optimally into the binding site and achieve a desired biological effect.

The combination of molecular docking and MD simulations provides a powerful computational microscope to visualize and understand the molecular basis of this compound's biological activity.

| Computational Method | Enzyme Target | Research Goal | Key Findings |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Plasmodium falciparum and human Serine Hydroxymethyltransferase (SHMT) | To understand the dynamic behavior of the enzyme-ligand complex and identify differences for selective inhibitor design. nih.gov | Revealed differences in the active site dynamics between the parasite and human enzymes, guiding the design of selective analogues. nih.gov |

| Molecular Docking | Plasmodium falciparum Lactate Dehydrogenase (PfLDH) | To investigate the binding modes of potential inhibitors. | Provided structural insights into how quinoline (B57606) derivatives, in complex with hematin, could inhibit the enzyme, with this compound analogues serving as comparative models. frontiersin.org |

Molecular Dynamics Simulations of Enzyme-Ligand Complexes

Design and Synthesis of this compound Analogues for Biochemical and Mechanistic Studies

Building on the insights from computational modeling and biochemical assays, researchers actively design and synthesize analogues of this compound. The goal is to create novel compounds with modified properties that can be used to further probe biological systems or to develop new therapeutic agents.

A key area of focus has been the development of selective inhibitors for enzymes from pathogenic organisms, such as the malaria parasite Plasmodium falciparum. nih.gov By systematically modifying the structure of this compound, scientists have created a series of derivatives with different charges and tail lengths. nih.gov

For example, analogues have been synthesized where the pteridine (B1203161) ring is modified, or where different substituents are added to the benzoylglutamate moiety. nih.gov These modifications are designed to enhance binding affinity for the target enzyme, improve selectivity over the human counterpart, or alter the compound's metabolic stability.

The synthesized analogues are then tested in in vitro enzyme assays and cell-based models to evaluate their activity and mechanism of action. This iterative process of design, synthesis, and testing is a cornerstone of medicinal chemistry and has led to the identification of promising lead compounds for further development. nih.gov

| Analogue Design Strategy | Target Enzyme | Objective | Example Modification |

|---|---|---|---|

| Modification of charge and tail length | Plasmodium falciparum Serine Hydroxymethyltransferase (pfSHMT) | To achieve selective inhibition over human SHMT. nih.gov | Introduction of sulfonate groups to create a net negative charge and varying the length of the tail. nih.gov |

| Pteridine ring substitution | Dihydrofolate Reductase (DHFR) from various organisms | To explore new binding interactions and overcome drug resistance. | Replacement of the formyl group with other functional groups to alter electronic and steric properties. |

Evolutionary and Comparative Biochemical Perspectives

Conservation of Folate Metabolism Across Different Biological Kingdoms

Folate-mediated one-carbon (1C) metabolism is a universally conserved and essential set of biochemical pathways found in nearly all living organisms, from prokaryotes to eukaryotes. nih.gov These pathways are fundamental for the biosynthesis of critical macromolecules, including nucleic acids (purines and thymidylate) and amino acids (methionine and serine), as well as for methylation reactions. nih.govfrontiersin.org The core function of folate cofactors, derivatives of tetrahydrofolate (THF), is to act as carriers of one-carbon units at various oxidation states (e.g., methyl, methylene, formyl). batstate-u.edu.phwikipedia.org This central role in primary metabolism underscores the significance of metabolic adaptation and the evolutionary pressures that have shaped these pathways across different biological kingdoms. nih.gov

Comparative genomic and phylogenetic analyses demonstrate that the enzymes involved in the folate cycle are ancient and have undergone dynamic evolution. nih.gov While the fundamental reactions are conserved, the specific enzymes, their subcellular localization, and their regulation can vary significantly between archaea, bacteria, plants, and mammals. nih.govnih.gov For instance, plants, fungi, and many bacteria can synthesize folates de novo, whereas mammals must obtain them from their diet, making plant-derived folates a crucial nutrient source. nih.govfrontiersin.org The existence of 5-formyl-6-hydrofolic acid (also known as 5-formyltetrahydrofolate or folinic acid) and the enzymes that metabolize it are nested within this conserved framework, highlighting both the universal importance of 1C units and the diverse evolutionary strategies for managing folate pools.

Unique Aspects of this compound Metabolism in Prokaryotic, Plant, and Mammalian Systems

While the core folate cycle is conserved, the specific handling and metabolic role of this compound exhibit distinct features across prokaryotic, plant, and mammalian systems. This compound is often considered a stable storage form and a potential "dead-end" metabolite that requires a specific salvage pathway to re-enter the active folate pool. nih.govnih.gov

Plant Systems: Plants synthesize their own folates, and these compounds are compartmentalized within the cell, with distinct pools in the cytosol, mitochondria, and plastids. frontiersin.org 5-formyl-THF plays a significant role in this compartmentalized metabolism. It can be transported across the chloroplast envelope by specific transporters. frontiersin.org A key unique feature in plants is that the salvage of 5-formyl-THF is exclusively a mitochondrial process. The enzyme 5-formyl-THF cyclohydrolase (MTHFS) converts it to 5,10-methenyl-THF within the mitochondria. frontiersin.org Recent research in Arabidopsis thaliana has also revealed that 5-formyl-THF acts as a regulatory molecule, participating in the feedback regulation of folate biosynthesis itself and linking folate status to carbon and nitrogen (C/N) metabolism. nih.gov

Mammalian Systems: In mammals, which rely on dietary folates, 5-formyl-THF is primarily viewed as a stable intracellular storage reservoir and an inhibitor of several folate-dependent enzymes. nih.govd-nb.info It is considered a side product of one-carbon metabolism, and its levels are tightly regulated by a "futile cycle" involving its formation by serine hydroxymethyltransferase (SHMT) and its reconversion to 5,10-methenyl-THF by the essential ATP-dependent enzyme MTHFS. d-nb.info The essentiality of MTHFS in mice highlights the critical importance of salvaging this folate vitamer to prevent its accumulation and the subsequent inhibition of key metabolic pathways like purine (B94841) synthesis. d-nb.info Unlike in bacteria, formylated folates are not used for the initiation of cytosolic protein synthesis, but mitochondrial protein translation does require 10-formyl-THF for formylating the initiator methionine tRNA. nih.gov

| Feature | Prokaryotic Systems | Plant Systems | Mammalian Systems |

|---|---|---|---|

| Folate Source | De novo synthesis common | De novo synthesis | Dietary (essential nutrient) |

| Primary Role of 5-Formyl-THF | Salvage of a stable side-product | Storage and regulatory molecule | Stable storage form, inhibitor |

| Salvage Enzyme (MTHFS) Location | Cytosolic | Exclusively mitochondrial frontiersin.org | Cytosolic and Mitochondrial |

| Regulation | Includes regulation by enzymes like formyl-THF deformylase (PurU) jcvi.org | Feedback inhibition of folate biosynthesis; links to C/N metabolism nih.gov | Regulated by a "futile cycle" involving SHMT and MTHFS d-nb.info |

| Use in Protein Synthesis Initiation | Yes (N-formylmethionine from 10-formyl-THF) escholarship.org | No (in cytosol); Yes (in mitochondria) | No (in cytosol); Yes (in mitochondria) nih.gov |

Phylogenetic Analysis of Key Enzymes Involved in this compound Interconversions

The evolutionary history of the enzymes that interconvert 5-formyl-THF provides insight into the adaptation of folate metabolism across life. The key enzymes are MTHFS, which salvages 5-formyl-THF, and enzymes that are part of the broader formyl-THF metabolic network.

Methenyltetrahydrofolate Synthetase (MTHFS): MTHFS (also known as 5-formyltetrahydrofolate cyclo-ligase) is the only known enzyme that directly utilizes 5-formyl-THF as a substrate, converting it to 5,10-methenyl-THF in an ATP-dependent reaction. nih.govfrontiersin.org Phylogenetic analysis reveals that MTHFS is widespread, found in eukaryotes and most prokaryotes, indicating its ancient origin and fundamental role in salvaging what would otherwise be a dead-end metabolite. nih.gov In the yeast Saccharomyces cerevisiae, the gene encoding MTHFS was named FAU1 (Folinic Acid Utilization 1), as its disruption prevents the yeast from using 5-formyl-THF (folinic acid) as a folate source. nih.gov In humans, the MTHFS protein is encoded by the MTHFS gene, and mutations in this gene lead to a rare autosomal recessive neurodevelopmental disorder, underscoring its critical, non-redundant function in mammalian folate metabolism. frontiersin.org

Formyltetrahydrofolate Deformylase (PurU): This enzyme is primarily found in prokaryotes like Escherichia coli and is not present in most eukaryotes. jcvi.org It catalyzes the hydrolysis of 10-formyl-THF to formate (B1220265) and THF. Phylogenetic analysis shows that it belongs to a distinct family of enzymes and is related to formyl-THF-specific enzymes like phosphoribosylglycinamide formyltransferase, which is involved in purine biosynthesis. jcvi.org The presence of PurU in bacteria provides an additional layer of regulation for one-carbon pools that is absent in mammals, reflecting a different evolutionary strategy for managing formyl-folates.

Bifunctional/Trifunctional MTHFD Enzymes: The enzymes of the methylenetetrahydrofolate dehydrogenase (MTHFD) family are central to the interconversion of one-carbon units. For example, the trifunctional MTHFD1 in the cytoplasm of eukaryotes and bifunctional enzymes in mitochondria catalyze the sequential conversion of 5,10-methylenetetrahydrofolate to 5,10-methenyl-THF and then to 10-formyl-THF. nih.gov Phylogenetic analyses of the MTHFD gene family show a complex evolutionary history with distinct cytosolic and mitochondrial lineages that arose early in eukaryotic evolution. nih.gov The lineage specificity of some isoforms, such as MTHFD2 being highly expressed in proliferating cells and embryonic tissues, may reflect adaptations to meet the high demand for one-carbon units during rapid growth. nih.gov The evolution of these enzymes has been shaped by gene duplication and functional divergence, leading to the complex compartmentalization and regulation of folate metabolism seen in eukaryotes today.

| Enzyme | Function | Typical Kingdom(s) | Phylogenetic Notes |

|---|---|---|---|

| Methenyltetrahydrofolate Synthetase (MTHFS) | Converts 5-formyl-THF to 5,10-methenyl-THF nih.gov | Prokaryotes, Eukaryotes (Plants, Mammals) | Ancient and widespread; essential in mammals for salvaging 5-formyl-THF nih.govd-nb.info |

| Formyltetrahydrofolate Deformylase (PurU) | Hydrolyzes 10-formyl-THF to formate and THF jcvi.org | Prokaryotes | Belongs to a distinct enzyme family related to purine synthesis enzymes jcvi.org |

| MTHFD Family Enzymes | Interconvert 5,10-methylene-THF, 5,10-methenyl-THF, and 10-formyl-THF nih.gov | Archaea, Prokaryotes, Eukaryotes | Complex evolution with distinct cytosolic and mitochondrial lineages arising from gene duplications nih.gov |

Future Research Directions in 5 Formyl 6 Hydrofolic Acid Biochemistry

Elucidating Novel Metabolic Roles and Uncharacterized Regulatory Networks

While 5-FTHF is known to be a storage vitamer and an inhibitor of certain enzymes, its full spectrum of metabolic functions and the networks that regulate its levels are not completely understood. Future research will likely focus on uncovering new roles for 5-FTHF beyond its established functions. For instance, its involvement in the regulation of folate-mediated one-carbon metabolism (FOCM) is complex; it inhibits enzymes like serine hydroxymethyltransferase (SHMT) and phosphoribosylaminoimidazolecarboxamide formyltransferase (AICARFT). researchgate.net The dynamics of this inhibition and how it is integrated with other metabolic signals remain to be fully elucidated.

Recent studies in maize have identified gene networks that govern folate biosynthesis, suggesting that the accumulation of folate derivatives like 5-FTHF is controlled by interconnected pathways, including pyruvate (B1213749) and glutamate (B1630785) metabolism. frontiersin.orguliege.be This points to the existence of broader, uncharacterized regulatory networks. Future investigations will likely use multi-omics approaches to map these networks in various organisms, including humans. There is also evidence suggesting that vitamin B12 may play a role in regulating folate metabolism, potentially as an allosteric effector, which could influence the flux and availability of 5-FTHF. pnas.org Exploring these cross-pathway regulatory interactions will be crucial. Furthermore, the "futile cycle" involving 5-FTHF, regulated by enzymes like 5,10-methenyltetrahydrofolate synthetase (MTHFS), is thought to dampen stochastic noise in the FOCM network, and further investigation into this cycle could reveal novel principles of metabolic control and stability. researchgate.net

Development of Enhanced Analytical Techniques for Isomer-Specific Quantification at Low Concentrations

A significant challenge in folate research is the accurate and sensitive measurement of individual folate species, which are often present in low concentrations and are chemically labile. tandfonline.comnih.gov 5-FTHF and its structural isomer, 10-formyltetrahydrofolate (10-FTHF), are isobaric, meaning they have the same mass, which complicates their distinct quantification by mass spectrometry (MS). tandfonline.com While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current standard, future research must focus on overcoming the limitations of this technique. nih.govugent.be

Key future directions include:

Improved Chromatographic Separation: Developing novel liquid chromatography methods, potentially utilizing hydrophilic interaction liquid chromatography (HILIC), to achieve better separation of 5-FTHF from its isomers and other interfering matrix components. ugent.be

Advanced Derivatization Strategies: Creating new chemical derivatization techniques that can stabilize labile folates like 5-FTHF upon extraction and introduce unique mass shifts, allowing for unambiguous isomer discrimination by MS/MS. nih.gov One such method involves reductive methylation, which can differentiate between 5-formyl THF and 10-formyl THF. nih.gov

Enhanced MS Sensitivity and Specificity: Leveraging next-generation mass spectrometers with higher resolution and sensitivity to lower the limits of detection and quantification into the picogram-per-milliliter range, which is crucial for analyzing samples with very low folate content. thermofisher.com

Standardization and Inter-laboratory Comparability: Establishing standardized protocols and certified reference materials to reduce the high inter-laboratory variability currently observed in folate analysis, ensuring that data from different studies can be reliably compared. ugent.be

These advancements are critical for accurately assessing the metabolic roles of 5-FTHF in various physiological and pathological states. tandfonline.com

High-Throughput Screening for Modulators of 5-Formyl-6-hydrofolic Acid Related Enzymes

The enzymes that metabolize or are regulated by 5-FTHF are significant targets for drug development. aacrjournals.orgnih.gov High-throughput screening (HTS) offers a powerful platform to identify novel small molecules that can modulate the activity of these enzymes. mdpi.com HTS allows for the rapid testing of large and diverse chemical libraries, including synthetic compounds and natural products, to find new inhibitors or activators. mdpi.complos.org

Future HTS campaigns will likely target key enzymes in the 5-FTHF metabolic nexus, such as:

5,10-Methenyltetrahydrofolate Synthetase (MTHFS): This enzyme converts 5-FTHF to 5,10-methenyltetrahydrofolate. nih.gov Inhibition of MTHFS has been shown to arrest the growth of cancer cells, making it an attractive target. rcsb.org

Dihydrofolate Reductase (DHFR): A well-established target for antifolate drugs, HTS can identify novel scaffolds that are competitive with the natural substrate, potentially overcoming existing resistance mechanisms. plos.orgnih.gov

Serine Hydroxymethyltransferase (SHMT): As 5-FTHF is an inhibitor of SHMT, screening for compounds that mimic or interfere with this interaction could provide new tools to modulate one-carbon flux. researchgate.netnih.gov

The development of more sophisticated HTS assays, including those based on fluorescence resonance energy transfer (FRET) or amplified luminescence proximity (AlphaScreen), will enable more sensitive and robust screening. mdpi.com Hits from these screens will serve as starting points for medicinal chemistry efforts to develop potent and selective therapeutic agents. nih.gov

Advanced Structural Studies of Enzyme-Ligand Complexes for Rational Design

A detailed understanding of how 5-FTHF and its analogues bind to their target enzymes is fundamental for the rational design of new drugs. tandfonline.comnih.gov High-resolution structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), are indispensable for visualizing these interactions at an atomic level.

Future research in this area will focus on:

Capturing Reaction Intermediates: Obtaining crystal structures of enzymes like methylenetetrahydrofolate reductase (MTHFR) and MTHFS in complex with 5-FTHF or its analogues can provide snapshots of different steps in the catalytic cycle. rcsb.orgnih.gov For example, the structure of MTHFR with bound 5-FTHF revealed a unique binding mode and conformational changes in the active site, offering insights into its catalytic mechanism. nih.gov

Elucidating Allosteric Regulation: Structural studies can uncover how the binding of 5-FTHF at one site can influence the enzyme's activity at a distant site, providing opportunities to design allosteric modulators.

Structure-Based Drug Design: The detailed three-dimensional structures of enzyme-ligand complexes serve as blueprints for computational approaches to design novel inhibitors with improved specificity and potency. plos.org For instance, the crystal structure of 5-formyltetrahydrofolate cyclo-ligase from Bacillus anthracis in complex with ADP has highlighted chemical differences from other cyclo-ligases that could be exploited for designing specific inhibitors. nih.gov Similarly, structures of human SHMT complexed with 5-FTHF and other ligands provide a basis for designing targeted therapeutics. rcsb.org

These advanced structural insights will accelerate the development of next-generation drugs targeting folate metabolism.

Integration of Systems Biology Approaches to Model Folate Metabolism Dynamically

Folate metabolism is not a linear pathway but a complex, interconnected network that is dynamically regulated and compartmentalized within the cell. oup.comresearchgate.netnih.gov A systems biology approach, which integrates experimental data with computational modeling, is essential to understand the behavior of this entire system. e-enm.orgnih.gov

Future research will increasingly rely on:

Kinetic and Stochastic Modeling: Developing and refining mathematical models of one-carbon metabolism that can simulate the dynamic changes in metabolite concentrations and reaction rates over time. oup.comresearchgate.net These models, which have been in development for decades, can predict how the system responds to perturbations, such as nutrient fluctuations or genetic variations. nih.govnih.gov

Multi-Omics Data Integration: Building comprehensive models that integrate genomics, transcriptomics, proteomics, and metabolomics data to create a holistic view of folate metabolism. e-enm.org Genome-scale metabolic models (GEMs) can serve as scaffolds for this integration, helping to identify key regulatory nodes and metabolic fluxes. e-enm.org

Predictive Modeling for Personalized Medicine: Using these dynamic models to predict the metabolic consequences of specific genetic polymorphisms (e.g., in the MTHFR gene) or the effects of drug interventions. researchgate.netplos.org This can help in understanding why individuals respond differently to treatments and in designing personalized therapeutic strategies.

By embracing a systems-level perspective, researchers can move beyond studying individual components in isolation and begin to understand the emergent properties of the entire folate metabolic network, ultimately providing deeper insights into the multifaceted roles of this compound. oup.com

常见问题

Q. What is the biochemical role of 5-Formyl-6-hydrofolic acid in folate metabolism?

this compound (FFO) serves as a critical one-carbon donor in folate-dependent enzymatic reactions. It interacts with serine hydroxymethyltransferase (SHMT) to facilitate the conversion of serine to glycine, transferring a methylene group to tetrahydrofolate (THF) for nucleotide synthesis. Structural studies reveal that FFO binds to the THF/PLP (pyridoxal 5'-phosphate) active site of SHMT, with key residues (e.g., S34, Y54, H211, and R371) stabilizing its orientation .

Q. How does this compound interact with serine hydroxymethyltransferase (SHMT)?

FFO binds to SHMT through a combination of hydrogen bonding and electrostatic interactions. X-ray crystallography and molecular dynamics (MD) simulations highlight that residues in the PLP-binding domain (e.g., S34, Y54, H129, D208) form critical contacts with FFO’s pterin ring and glutamate tail. The glutamate tail’s charge and length influence binding affinity, with modifications to this region proposed for designing selective inhibitors .

Q. Table 1: Key Residues in SHMT-FFO Binding

| Residues | Role in Binding | Source |

|---|---|---|

| S34, Y54, Y64 | Stabilize pterin ring orientation | |

| H129, D208 | Facilitate PLP cofactor interaction | |

| R371 | Electrostatic interaction with carboxylate |

Advanced Research Questions

Q. How can researchers design selective Plasmodium falciparum SHMT (PfSHMT) inhibitors using FFO derivatives?

FFO derivatives are optimized by modifying the glutamate tail’s charge and length. MD simulations show that PfSHMT selectivity is enhanced when derivatives have:

- Negative net charge (to exploit electrostatic differences in PfSHMT’s active site).

- Short tails or long amphoteric tails (to avoid steric clashes in the human SHMT active site).

For example, replacing the glutamate tail with shorter, negatively charged groups improves PfSHMT binding by 15–20% compared to human SHMT .

Q. What computational methods resolve contradictions in FFO binding studies across SHMT isoforms?

Contradictions arise from differences in active-site dynamics between human and PfSHMT. A hybrid approach is recommended:

Homology modeling to predict PfSHMT’s structure (due to limited crystallographic data).

Molecular docking to screen FFO derivatives for binding poses.

MD simulations (≥100 ns) to assess stability and interaction energies.

Studies using this workflow identified PfSHMT-specific residues (e.g., Q67, K395) that stabilize FFO derivatives, which are absent in human SHMT .

Q. How should experimental parameters be optimized for studying FFO-SHMT interactions?

- pH : Human SHMT exhibits substrate inhibition at pH <7.0, whereas PfSHMT activity peaks at pH 6.5. Buffered assays at pH 6.5–7.5 are recommended for comparative studies .

- Cofactors : Include PLP (50 µM) and glycine (10 mM) to stabilize the SHMT-FFO complex .

- Analytical methods : Use isothermal titration calorimetry (ITC) for binding affinity measurements and X-ray crystallography for structural validation .

Q. Table 2: Key Differences Between Human and PfSHMT

| Parameter | Human SHMT | PfSHMT | Source |

|---|---|---|---|

| Optimal pH | 7.4 | 6.5 | |

| Key selectivity residues | H236, T234 | Q67, K395 | |

| Substrate inhibition | Strong at pH <7.0 | Minimal |

Q. What strategies address discrepancies in FFO derivative binding energies across computational models?

Discrepancies often stem from force field inaccuracies or insufficient sampling. To mitigate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。